Tert-butyl 3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at position 1, a hydroxymethyl substituent at position 3, and a thiophen-3-yl moiety at position 4. The thiophene ring introduces sulfur-based aromaticity, while the hydroxymethyl group enhances hydrophilicity. This compound is likely utilized as a synthetic intermediate in pharmaceutical or agrochemical research, given the structural prevalence of pyrrolidine derivatives in bioactive molecules .
Properties
Molecular Formula |
C14H21NO3S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21NO3S/c1-14(2,3)18-13(17)15-6-11(8-16)12(7-15)10-4-5-19-9-10/h4-5,9,11-12,16H,6-8H2,1-3H3 |
InChI Key |
FABPWHFIBDSSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CSC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
A foundational approach involves constructing the pyrrolidine core while simultaneously introducing the thiophene substituent. 1,3-Dipolar cycloaddition between azomethine ylides and thiophene-derived dipolarophiles has been employed to generate stereocontrolled pyrrolidine-thiophene hybrids. For example, rhodium-catalyzed cyclization of alkenyl hydrazones with thiophene-containing olefins yields 4-thiophen-3-ylpyrrolidine intermediates. This method achieves moderate yields (45–65%) but requires precise control of reaction conditions to avoid diastereomer formation.
Cross-Coupling Reactions
Suzuki-Miyaura coupling offers a modular route to install the thiophene group post-cyclization. Starting from tert-butyl 4-bromopyrrolidine-1-carboxylate, palladium-catalyzed coupling with 3-thienylboronic acid introduces the aryl group at position 4. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/water) achieve yields up to 78%. However, competing protodeboronation and homocoupling necessitate rigorous exclusion of oxygen.
Hydroxymethyl Group Introduction
Reduction of Carbonyl Intermediates
The hydroxymethyl group is often introduced via borane-mediated reduction of ketone precursors. For instance, tert-butyl 3-oxo-4-(thiophen-3-yl)pyrrolidine-1-carboxylate undergoes selective reduction using BH₃·THF, yielding the desired alcohol with >90% diastereomeric excess. This method benefits from mild conditions (0°C to rt, 12 h) and scalability.
Hydroxylation of Alkenes
Anti-Markovnikov hydroxylation of allylic amines provides an alternative pathway. Using OsO₄/N-methylmorpholine N-oxide (NMO), tert-butyl 3-vinyl-4-(thiophen-3-yl)pyrrolidine-1-carboxylate is converted to the diol, followed by selective protection and deprotection to isolate the hydroxymethyl derivative. This method, while stereospecific, involves toxic reagents and lower yields (50–60%).
tert-Butyl Carbamate Protection
Boc Protection of Pyrrolidine Amines
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions. For example, treatment of 3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine with Boc₂O and DMAP in THF affords the protected derivative in 85–92% yield. Optimal pH control (8–9) minimizes N-oxide formation.
One-Pot Protection-Functionalization
Recent advances employ tandem reactions to streamline synthesis. A patented method combines Boc protection with thiophene incorporation using a Pd-catalyzed C–H activation strategy, achieving 70% yield in a single step. This approach reduces purification steps but requires specialized ligands (e.g., 8-aminoquinoline).
Stereochemical Control and Resolution
Chiral Auxiliaries
Enantiopure synthesis is achieved using (S)-proline-derived intermediates. For example, tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is functionalized at position 4 via Mitsunobu reaction with 3-thienylmagnesium bromide, preserving stereointegrity.
Kinetic Resolution
Enzymatic resolution with lipases (e.g., CAL-B) separates racemic mixtures of tert-butyl 3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate, achieving enantiomeric excess >98%. This method is cost-effective for large-scale production.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Cycloaddition | Azomethine ylide + Thiophene | 45–65 | Moderate | Limited |
| Suzuki Coupling | Pd-catalyzed cross-coupling | 70–78 | High | High |
| Borane Reduction | BH₃·THF reduction of ketone | 85–92 | High | High |
| Tandem C–H Activation | Boc protection + Thiophene addition | 65–70 | Moderate | Moderate |
Challenges and Optimization Strategies
- Thiophene Reactivity : Thiophene’s electron-rich nature complicates regioselective functionalization. Directed ortho-metalation (DoM) with directing groups (e.g., sulfoxides) improves selectivity.
- Hydroxymethyl Stability : The primary alcohol is prone to oxidation. In situ protection as a silyl ether (e.g., TBSCl) during synthesis prevents side reactions.
- Boc Group Stability : Acidic conditions (e.g., TFA) cleave the Boc group. Neutral pH and low temperatures (<40°C) are critical during storage.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The thiophen-3-yl group can be reduced to a thiol group.
Substitution: The tert-butyl group can be substituted with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylate derivative, while reduction of the thiophen-3-yl group produces a thiol derivative.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the thiophen-3-yl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Aromatic Substituents
- This may improve binding affinity in drug targets involving metalloenzymes .
- Phenyl Derivatives :
Polarity and Solubility
- The hydroxymethyl group in the target and compounds increases hydrophilicity, whereas the 4-octylphenyl chain in and CF₃ groups in enhance lipophilicity.
- TLC data for a related compound (tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate) shows an Rf of 0.29 (hexane:ethyl acetate = 4:1), indicating moderate polarity . The target compound’s thiophene may yield similar polarity.
Biological Activity
Tert-butyl 3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate is a chiral compound with a complex molecular structure that includes a pyrrolidine ring, a hydroxymethyl group, and a thiophen-3-yl moiety. This unique arrangement contributes to its diverse biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₄H₂₁NO₃S
- Molecular Weight : 283.39 g/mol
- CAS Number : 2089246-60-4
The compound exhibits notable reactivity due to its functional groups, which can undergo various chemical transformations such as oxidation, reduction, and substitution. These reactions can lead to the formation of biologically active derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules.
- π-π Interactions : The thiophen-3-yl group can participate in π-π interactions, which may influence enzyme or receptor activity.
These interactions suggest that the compound could modulate the activity of enzymes or receptors, potentially leading to various pharmacological effects.
Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, likely due to its interaction with bacterial cell membranes or metabolic pathways.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic processes.
- Pharmacological Effects : Initial research suggests possible applications in treating conditions related to enzyme dysfunction or bacterial infections.
Study on Antimicrobial Properties
A study investigated the antimicrobial potential of various derivatives of pyrrolidine compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
Enzyme Inhibition Assays
Research conducted on enzyme inhibition revealed that the compound could inhibit certain enzymes involved in bacterial virulence, such as those associated with the Type III secretion system (T3SS). At concentrations around 50 μM, it demonstrated approximately 50% inhibition of enzyme secretion in specific assays, indicating its potential role in combating bacterial infections .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Pyrrolidine Ring Formation : Starting from simple precursors.
- Substitution Reactions : Introducing the thiophen-3-yl group.
- Hydroxymethylation : Adding the hydroxymethyl group to the pyrrolidine ring.
Comparison with Related Compounds
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate | 885102-33-0 | 0.96 | Methyl group instead of hydroxymethyl |
| Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 114214-69-6 | 0.91 | Lacks stereochemistry specificity |
| (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine | 199174-24-8 | 0.91 | Different protecting group |
This table highlights how variations in substituents affect the biological activity and properties of related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
